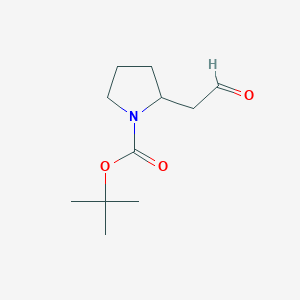

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJWFJDQRXQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618775 | |

| Record name | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170491-62-0 | |

| Record name | 1,1-Dimethylethyl 2-(2-oxoethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170491-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, commonly referred to as 1-Boc-2-(2-oxoethyl)pyrrolidine, is a chiral heterocyclic building block of significant interest to the pharmaceutical and organic synthesis communities. Its structure, which combines a conformationally restricted pyrrolidine ring, a reactive aldehyde functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The aldehyde at the 2-position provides a synthetic handle for a wide array of chemical transformations, including C-C bond formation and the introduction of nitrogen-containing moieties. This guide provides an in-depth overview of the compound's properties, a validated synthesis protocol, its key chemical reactivities, and its application in drug development, designed for researchers and professionals in the field.

Physicochemical and Spectroscopic Properties

The accurate characterization of a synthetic intermediate is fundamental to its reliable use in multi-step syntheses.

Physicochemical Data

The primary physical and chemical identifiers for this compound are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 170491-62-0 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Boc-2-(2-oxoethyl)pyrrolidine, N-Boc-2-(formylmethyl)pyrrolidine |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| Purity | ≥95% (commercial grades) |

Spectroscopic Profile

While a comprehensive public spectral database for this specific compound is limited, its structure allows for a reliable prediction of its key spectroscopic features. The following data are representative of the expected values based on its functional groups.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Assignment & Rationale |

| ~9.75 (t, J ≈ 1.5 Hz, 1H) | Aldehyde proton (-CHO). The triplet multiplicity arises from coupling to the adjacent CH₂ group. |

| ~4.10 (m, 1H) | Pyrrolidine C2-H. This proton is deshielded by the adjacent nitrogen and the side chain. |

| ~3.40 (m, 2H) | Pyrrolidine C5-H₂ (protons adjacent to nitrogen). |

| ~2.85 & ~2.60 (m, 2H) | CH₂ group adjacent to the aldehyde. These protons are diastereotopic. |

| ~2.10 - 1.80 (m, 4H) | Pyrrolidine C3-H₂ and C4-H₂. These signals are often complex and overlapping. |

| ~1.45 (s, 9H) | tert-Butyl protons of the Boc group. A characteristic singlet integrating to 9 protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment & Rationale |

| ~201.5 | Aldehyde carbonyl carbon (C=O). |

| ~154.5 | Carbamate carbonyl carbon (Boc C=O). |

| ~80.0 | Quaternary carbon of the Boc group (-C(CH₃)₃). |

| ~58.0 | Pyrrolidine C2 carbon. |

| ~49.5 | Methylene carbon adjacent to the aldehyde (-CH₂CHO). |

| ~46.5 | Pyrrolidine C5 carbon. |

| ~29.0 & ~24.0 | Pyrrolidine C3 and C4 carbons. |

| ~28.5 | Methyl carbons of the Boc group (-C(CH₃)₃). |

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Characteristic IR Absorptions (Neat) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2975, 2870 | C-H stretching (alkane) |

| ~2720 | C-H stretching (aldehyde, characteristic Fermi resonance doublet) |

| ~1725 | C=O stretching (strong, sharp, aldehyde) |

| ~1690 | C=O stretching (strong, sharp, Boc carbamate) |

| ~1160 | C-O stretching (carbamate) |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Mass Spectrometry Data (Electrospray Ionization, ESI+) | |

| m/z Value | Assignment |

| 214.14 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₃⁺: 214.1438) |

| 236.12 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₃⁺: 236.1257) |

| 158.10 | [M-C₄H₈+H]⁺ (Loss of isobutylene from the Boc group) |

| 114.09 | [M-Boc+H]⁺ (Loss of the entire Boc group) |

Synthesis and Purification

The most reliable and common route to this compound is the mild oxidation of its corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is readily available or can be synthesized from L-proline derivatives.

Synthetic Strategy: The Rationale

The choice of an oxidation method is critical to prevent over-oxidation of the aldehyde to a carboxylic acid and to ensure compatibility with the Boc protecting group. Reagents such as potassium permanganate or chromic acid are too harsh. Therefore, mild, selective oxidation protocols are required. Dess-Martin Periodinane (DMP) or a Swern-type oxidation are ideal choices.

-

Why Dess-Martin Periodinane? DMP offers significant operational simplicity. It is a commercially available, stable solid that works at room temperature in a common solvent like dichloromethane (DCM). The reaction is typically clean and high-yielding, and the workup is straightforward. This makes it a preferred method in research and discovery settings.

-

Trustworthiness of the Protocol: The protocol described below includes a quenching and workup procedure designed to remove the iodine-based byproducts, ensuring a pure final product after chromatography.

Experimental Protocol: Dess-Martin Oxidation

Materials:

-

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or Heptanes) for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The reaction is typically slightly exothermic.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while Na₂S₂O₃ reduces any remaining active iodine species.

-

Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product and concentrate to afford this compound as a clear oil.

Synthesis and Purification Workflow Diagram

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational rigidity, inherent stereochemistry, and ability to serve as a versatile scaffold for exploring chemical space in three dimensions. Its prevalence in natural products and its successful incorporation into numerous approved therapeutic agents underscore its significance. This guide focuses on a key synthetic building block, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS Number: 170491-62-0 ), an intermediate that marries the advantageous structural features of the N-Boc-protected pyrrolidine core with a reactive aldehyde functionality. This unique combination makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and other targeted therapeutics.

This document provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, present a detailed, field-proven synthetic protocol, explore its applications with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provide essential safety and handling information.

Compound Profile and Physicochemical Properties

The structural and physical characteristics of a synthetic intermediate are critical determinants of its reactivity, handling, and purification. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| CAS Number | 170491-62-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |

| Molecular Weight | 213.27 g/mol | [1][3] |

| Appearance | Typically a colorless to pale yellow oil | General chemical catalogs |

| SMILES | O=C(N1C(CC=O)CCC1)OC(C)(C)C | [1] |

| InChIKey | DCUJWFJDQRXQBK-UHFFFAOYSA-N | [4] |

The structure features a pyrrolidine ring where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it deactivates the otherwise reactive secondary amine, preventing self-condensation and directing reactivity to other parts of the molecule. The Boc group can be removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The key feature for its utility as an intermediate is the 2-(2-oxoethyl) side chain, which presents a terminal aldehyde. This aldehyde is a versatile functional group, readily participating in reactions such as reductive aminations, Wittig reactions, and aldol condensations to build molecular complexity.

Synthesis: From Precursor Alcohol to Target Aldehyde

The most reliable and common route to this compound is the mild oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is commercially available or can be synthesized from L-proline derivatives. The oxidation must be carefully controlled to prevent over-oxidation to the carboxylic acid. Two of the most effective and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered organic base like triethylamine.[5][6] It is known for its mild conditions and high yields, making it suitable for sensitive substrates.

The mechanism proceeds through several distinct steps, starting with the activation of DMSO. This process generates the highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, which is the active oxidant.

Caption: Mechanism of the Swern Oxidation.

Materials:

-

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Oxalyl chloride (2M solution in Dichloromethane)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the stirred DCM.

-

Add a solution of DMSO in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in anhydrous DCM dropwise, again maintaining the low temperature. Stir for 30-45 minutes.

-

Add triethylamine dropwise to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another exceptionally mild and efficient method for oxidizing primary alcohols to aldehydes.[7][8][9][10] It employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent at room temperature. Its key advantages include neutral pH conditions, rapid reaction times, and a simple workup.[7][8]

The reaction begins with a ligand exchange between the alcohol and an acetate group on the DMP reagent. The resulting intermediate then undergoes an intramolecular elimination to form the aldehyde.

Caption: Mechanism of the Dess-Martin Oxidation.

Materials:

-

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred mixture of saturated NaHCO₃ solution and sodium thiosulfate. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography as described for the Swern oxidation protocol.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized product is paramount. The following are the expected key signals in ¹H and ¹³C NMR spectroscopy.

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 9.7 (s, 1H): The characteristic singlet of the aldehyde proton (-CHO).

-

δ 4.1-4.3 (m, 1H): The proton on the chiral center of the pyrrolidine ring (C2).

-

δ 3.3-3.5 (m, 2H): The two protons of the -CH₂- group on the pyrrolidine ring adjacent to the nitrogen.

-

δ 2.7-2.9 (m, 2H): The two protons of the -CH₂- group adjacent to the aldehyde.

-

δ 1.8-2.1 (m, 4H): The remaining two -CH₂- groups of the pyrrolidine ring.

-

δ 1.45 (s, 9H): The sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~202 ppm: The aldehyde carbonyl carbon.

-

δ ~155 ppm: The carbamate carbonyl carbon of the Boc group.

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~55-60 ppm: The chiral carbon (C2) of the pyrrolidine ring.

-

δ ~45-50 ppm: The methylene carbon adjacent to the nitrogen (C5).

-

δ ~40-45 ppm: The methylene carbon adjacent to the aldehyde.

-

δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~22-30 ppm: The remaining two methylene carbons of the pyrrolidine ring.

Application in Drug Development: A Key Intermediate for DPP-4 Inhibitors

The aldehyde functionality of this compound makes it an ideal starting point for introducing amine-containing pharmacophores via reductive amination. This strategy is prominently used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[1][11][12]

DPP-4 inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. Many potent DPP-4 inhibitors feature a primary or secondary amine that interacts with key residues in the enzyme's active site. The pyrrolidine scaffold provides a rigid and stereochemically defined framework to correctly orient this amine and other substituents for optimal binding.

Synthetic Workflow: From Aldehyde to a DPP-4 Inhibitor Scaffold

The following workflow illustrates the strategic use of our title compound in the synthesis of a generic DPP-4 inhibitor scaffold.

Caption: Reductive amination pathway for synthesizing a DPP-4 inhibitor scaffold.

This pathway highlights the efficiency of using the aldehyde intermediate. The reductive amination is typically a one-pot procedure where the aldehyde and a desired primary amine condense to form an imine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. The resulting secondary amine is part of the core structure of the inhibitor. The final step involves the deprotection of the Boc group to liberate the pyrrolidine nitrogen, which may be required for activity or for further functionalization.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds and general chemical principles dictate the necessary precautions.

-

Hazard Classification: Based on supplier safety data for related compounds, it should be treated as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to prevent degradation.[1]

The reagents used in its synthesis, particularly oxalyl chloride and Dess-Martin periodinane, have their own significant hazards. Oxalyl chloride is highly corrosive and toxic, and its reaction with DMSO in the Swern oxidation must be performed at low temperatures to control the exothermic decomposition. Dess-Martin periodinane is a potentially explosive solid and should not be heated excessively.[9] Always consult the specific Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-installed, protected pyrrolidine scaffold offers a stereochemically defined and conformationally constrained core, while the reactive aldehyde handle provides a gateway for the efficient and modular construction of complex target molecules. Its demonstrated utility in the synthesis of DPP-4 inhibitors is a clear testament to its value in drug discovery programs. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this versatile building block to accelerate the development of novel therapeutics.

References

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

-

Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Center for Biotechnology Information. Published January 13, 2015. Available from: [Link]

-

Dess–Martin periodinane. Wikipedia. Last updated October 26, 2023. Available from: [Link]

-

Dess–Martin oxidation. Wikipedia. Last updated October 2, 2023. Available from: [Link]

-

Common Organic Chemistry. Dess-Martin Periodinane (DMP). Available from: [Link]

-

Swern Oxidation Procedure. Michigan State University Department of Chemistry. Available from: [Link]

-

The Swern Oxidation: Mechanism and Features. Chemistry Hall. Published March 31, 2021. Available from: [Link]

-

Swern oxidation. Wikipedia. Last updated November 2, 2023. Available from: [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]

-

Swern Oxidation. Organic Chemistry Portal. Available from: [Link]

-

Swern Oxidation: Reaction Mechanism. NROChemistry. Available from: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Published December 27, 2022. Available from: [Link]

Sources

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. 170491-62-0|this compound|BLD Pharm [bldpharm.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. oatext.com [oatext.com]

- 12. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a Versatile Pyrrolidine Building Block

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its rigid, five-membered structure provides a reliable framework for orienting functional groups in three-dimensional space, which is critical for achieving potent and selective interactions with biological targets.[2] Among the vast library of pyrrolidine-based intermediates, This compound (CAS No. 170491-62-0) has emerged as a particularly valuable building block.[3][4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this key intermediate. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and present a comparative analysis to inform strategic decisions in the laboratory. The molecule's structure, featuring a Boc-protected nitrogen and a reactive aldehyde functional group, makes it an ideal precursor for a wide range of subsequent chemical modifications in the synthesis of complex pharmaceutical agents.

Primary Synthetic Strategy: Oxidation of a Precursor Alcohol

The most direct and widely employed strategy for synthesizing this compound is the selective oxidation of its corresponding primary alcohol, tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[6][7][8][9][10] The core challenge of this transformation is to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. This requires the use of mild and selective oxidizing agents. Two methods stand out for their reliability and substrate tolerance: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

Logical Flow of the Oxidation Pathway

The diagram below illustrates the general transformation from the readily available alcohol precursor to the target aldehyde.

Caption: General oxidation scheme for the synthesis.

Method 1: The Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes under very mild, low-temperature conditions, thus preventing over-oxidation.[11][12][13] The reaction avoids the use of toxic heavy metals like chromium.[13]

Causality and Mechanism

The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (around -78 °C).[14] This in-situ formation of the electrophilic chloro(dimethyl)sulfonium chloride is crucial. The alcohol then attacks this species, forming a key alkoxysulfonium salt. A hindered organic base, such as triethylamine (TEA), is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination reaction via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][15] The low temperature is critical to prevent side reactions and decomposition of the active oxidant.[14]

Visualizing the Swern Oxidation Mechanism

Caption: The three key stages of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

-

DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.7 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 5-10 minutes.[14]

-

Substrate Addition: Add a solution of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise. Stir the mixture at -78 °C for 30-45 minutes.

-

Base Addition: Add triethylamine (TEA, 5.0-7.0 eq.) dropwise.[14] A precipitate of triethylammonium chloride will form.

-

Warm-up and Quench: After stirring for an additional 10-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel.

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient alternative to DMSO-based oxidations.[16][17] It employs a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP), to achieve the selective oxidation of primary alcohols to aldehydes.[18][19]

Causality and Mechanism

The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane.[16][17] The mechanism involves an initial ligand exchange where the alcohol substrate displaces an acetate group on the iodine center of the DMP reagent.[19] This is followed by an intramolecular proton transfer and subsequent reductive elimination, which releases the aldehyde product, iodinane, and acetic acid.[18] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is crucial for acid-sensitive substrates.[16] A key advantage is its high chemoselectivity, leaving other sensitive functional groups unaffected.[18][19]

Visualizing the DMP Oxidation Mechanism

Caption: Key steps in the Dess-Martin Periodinane oxidation.

Experimental Protocol: DMP Oxidation

-

Preparation: To a round-bottom flask, add a solution of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Buffer (Optional): If the substrate is acid-sensitive, add solid sodium bicarbonate (NaHCO₃, ~2.0 eq.).

-

DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the mixture in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 0.5 to 3 hours.[17] Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts.

-

Extraction: Stir vigorously until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Comparative Analysis of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation |

| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane (Iodine(V)) |

| Temperature | Cryogenic (-78 °C) | Room Temperature |

| Reaction Time | 1-2 hours | 0.5-3 hours |

| Key Advantages | Inexpensive reagents, high yields. | Very mild conditions, simple setup, high selectivity.[16] |

| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, precise temperature control is critical.[11] | Reagent is expensive and potentially explosive under impact or heat, produces solid byproducts. |

Alternative Synthetic Strategy: Ozonolysis of an Alkene Precursor

An alternative, powerful method for generating the target aldehyde is through the oxidative cleavage of a carbon-carbon double bond via ozonolysis. This pathway is particularly useful if the corresponding alkene precursor, such as tert-Butyl 2-allylpyrrolidine-1-carboxylate, is readily accessible.

Causality and Mechanism

Ozonolysis involves bubbling ozone (O₃) through a solution of the alkene at low temperatures (typically -78 °C). Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[20] This rapidly rearranges to a more stable secondary ozonide. The crucial step is the work-up. A reductive work-up is required to obtain the aldehyde.[21] Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc dust with water, which reduce the ozonide intermediate to the desired carbonyl compounds without further oxidation.[21]

Visualizing the Ozonolysis Pathway

Caption: Ozonolysis of an allyl precursor to yield the target aldehyde.

Experimental Protocol: Ozonolysis

-

Setup: Dissolve tert-Butyl 2-allylpyrrolidine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., DCM or Methanol) in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C.

-

Ozone Addition: Bubble ozone gas through the solution from an ozone generator. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone. Alternatively, a sacrificial indicator like Sudan Red 7B can be used.

-

Purging: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove all residual ozone. This step is critical for safety.

-

Reductive Work-up: While the solution is still cold, add the reducing agent. For example, add dimethyl sulfide (DMS, ~1.5 eq.) and allow the solution to slowly warm to room temperature and stir for several hours.

-

Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography to isolate the target aldehyde.

Conclusion

The synthesis of This compound is most efficiently achieved through the oxidation of its corresponding primary alcohol. Both the Swern Oxidation and the Dess-Martin Periodinane Oxidation offer excellent, high-yielding protocols with distinct advantages and operational considerations. The Swern method is cost-effective for large-scale synthesis but requires stringent temperature control, while the DMP oxidation provides exceptional mildness and convenience for smaller-scale, sensitive applications. The Ozonolysis of an alkene precursor presents a robust alternative, contingent on the availability of the starting material. The choice of pathway will ultimately depend on the scale of the reaction, available laboratory equipment, cost considerations, and the chemical nature of any other functional groups present in the molecule.

References

-

Wikipedia. (2023, December 1). Dess–Martin oxidation. Retrieved from [Link]

-

Grokipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Kotha, S., & Khedkar, P. (2012). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 17(12), 11641-11689. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

King, S. A., Armstrong, J., & Keller, J. (2003). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 80, 57. [Link]

-

Huan, H. Y., et al. (2023). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. [Link]

-

Wikipedia. (2023, November 28). Swern oxidation. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

-

MDPI. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 170491-62-0|this compound|BLD Pharm [bldpharm.com]

- 4. 170491-62-0|this compound| Ambeed [ambeed.com]

- 5. This compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C11H21NO3 | CID 13425759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 17. Dess-Martin Oxidation [organic-chemistry.org]

- 18. grokipedia.com [grokipedia.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 170491-62-0), a versatile heterocyclic building block crucial in the synthesis of advanced pharmaceutical agents. This document details the instrumental analysis of this compound, presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide offers an in-depth interpretation of the spectroscopic signatures, grounded in the molecule's structural and electronic properties. Furthermore, we will explore the synthetic rationale for its preparation, providing field-proven insights into the experimental choices that ensure the formation of this key intermediate. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's chemical and physical characteristics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a chiral pyrrolidine derivative that has garnered significant interest in medicinal chemistry. Its structure incorporates a Boc-protected amine, which imparts stability and enhances solubility in organic solvents, and a reactive aldehyde functionality on the C2 side chain. This unique combination of a stable, protected chiral core with a versatile reactive handle makes it an invaluable intermediate for the synthesis of complex molecular architectures, including multi-target antipsychotic agents.[1]

The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Spectroscopic methods provide the definitive fingerprint of the molecule, confirming its identity, purity, and structural features. This guide will now delve into the detailed spectroscopic analysis of this important synthetic intermediate.

Synthesis and Mechanistic Considerations

The preparation of this compound is a critical step in multi-step synthetic campaigns. A common and effective method involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Experimental Protocol: Oxidation of a Primary Alcohol

A robust and frequently employed method for the synthesis of the title compound is the oxidation of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The choice of oxidizing agent is critical to ensure high conversion and minimize over-oxidation to the corresponding carboxylic acid. A widely accepted protocol utilizes 2-iodoxybenzoic acid (IBX), a mild and selective oxidizing agent for primary alcohols to aldehydes.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in a suitable anhydrous solvent, such as ethyl acetate or dimethyl sulfoxide (DMSO).

-

Addition of Oxidizing Agent: To the stirred solution, add 2-iodoxybenzoic acid (IBX) in slight excess (typically 1.1 to 1.5 equivalents).

-

Reaction Monitoring: The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the insoluble iodine-containing byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a light yellow oil.[1]

Causality Behind Experimental Choices

-

Choice of Oxidizing Agent: IBX is favored over harsher oxidizing agents like potassium permanganate or chromic acid to prevent over-oxidation of the aldehyde to a carboxylic acid. IBX is known for its high selectivity for primary and secondary alcohols.

-

Solvent Selection: The choice of solvent is crucial for both reactant solubility and reaction efficiency. DMSO is an excellent solvent for IBX, while ethyl acetate is a good compromise for the solubility of both the starting material and the oxidizing agent.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen. It is stable to the oxidative conditions employed and can be readily removed under acidic conditions in later synthetic steps, providing a versatile handle for further functionalization.

Spectroscopic Elucidation

The following sections provide a detailed analysis of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound *

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | -CHO |

| ~4.2 | Multiplet | 1H | N-CH |

| ~3.4 | Multiplet | 2H | N-CH₂ |

| ~2.8 | Multiplet | 2H | -CH₂-CHO |

| ~2.0-1.8 | Multiplet | 4H | Pyrrolidine -CH₂- |

| 1.46 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted data based on established chemical shift principles and data for analogous compounds. The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton: The most downfield signal, a singlet at approximately 9.7 ppm, is characteristic of an aldehyde proton. Its singlet nature indicates no adjacent protons.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring exhibit complex multiplets in the range of 1.8 to 4.2 ppm due to diastereotopicity and spin-spin coupling. The proton at the C2 position (N-CH) is expected to be the most downfield of the ring protons due to its proximity to the nitrogen and the oxoethyl side chain.

-

Boc Group Protons: A sharp singlet integrating to nine protons at approximately 1.46 ppm is the classic signature of the tert-butyl group of the Boc protecting group.

Table 2: ¹³C NMR Spectroscopic Data for this compound *

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C=O (Aldehyde) |

| ~154 | C=O (Carbamate) |

| ~80 | -C (CH₃)₃ |

| ~58 | N-C H |

| ~49 | -C H₂-CHO |

| ~46 | N-C H₂ |

| ~28 | -C(C H₃)₃ |

| ~29, ~23 | Pyrrolidine -C H₂- |

Note: Predicted data based on established chemical shift principles and data for analogous compounds.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals in the downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl is expected around 202 ppm, while the carbamate carbonyl of the Boc group appears around 154 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed around 80 ppm, and the three equivalent methyl carbons are found at approximately 28 ppm.

-

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring and the side chain appear in the range of 23 to 58 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound *

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (carbamate) |

Note: Predicted data based on characteristic functional group absorption frequencies.

Interpretation of the IR Spectrum:

-

Carbonyl Stretches: The most prominent features in the IR spectrum are the two strong carbonyl absorption bands. The aldehyde C=O stretch is expected at a higher wavenumber (~1725 cm⁻¹) than the carbamate C=O stretch (~1690 cm⁻¹). The presence of two distinct C=O bands is a strong indicator of the compound's structure.

-

Aldehyde C-H Stretch: The presence of two medium intensity bands around 2870 cm⁻¹ and 2770 cm⁻¹ (Fermi resonance) is characteristic of the C-H stretching vibration of an aldehyde, providing further confirmation of this functional group.

-

Alkane C-H Stretch: A strong absorption around 2975 cm⁻¹ is due to the C-H stretching vibrations of the alkyl portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound *

| m/z | Proposed Ion |

| 214.1438 | [M+H]⁺ |

| 158.1019 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O + H]⁺ |

| 114.0862 | [M - C₅H₉O₂ + H]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Note: The [M+H]⁺ value is experimentally confirmed.[1] Fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amines and aldehydes.

Interpretation of the Mass Spectrum:

-

Molecular Ion: Under electrospray ionization (ESI) conditions, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 214.1438, which confirms the molecular formula C₁₁H₁₉NO₃.[1]

-

Key Fragmentation Pathways: A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butoxy group. The base peak is often the tert-butyl cation at m/z 57. Another significant fragmentation would be the loss of the Boc group entirely to give a fragment corresponding to the protonated 2-(2-oxoethyl)pyrrolidine.

Visualization of Key Molecular Features and Workflows

Molecular Structure and Key Functional Groups

Caption: Molecular structure highlighting the Boc-protecting group (red) and the aldehyde functionality (green).

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound via oxidation.

Conclusion

This technical guide has provided a detailed spectroscopic and synthetic overview of this compound. The presented NMR, IR, and MS data, along with their interpretation, serve as a crucial reference for the unambiguous identification and quality control of this important synthetic intermediate. The discussion of the synthetic protocol and the rationale behind the experimental choices offer valuable insights for process development and optimization. As a key building block in medicinal chemistry, a thorough understanding of its properties, as detailed in this guide, is essential for its successful application in the development of novel therapeutics.

References

-

Gluch, M., et al. (2023). Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Key chemical reactions involving tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Key Chemical Reactions of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Synthesis

This compound (CAS No. 170491-62-0) has emerged as a pivotal building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure uniquely combines a chiral pyrrolidine ring, protected by the robust tert-butoxycarbonyl (Boc) group, with a reactive aldehyde functionality. This combination allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The pyrrolidine motif is a privileged scaffold found in numerous FDA-approved drugs and natural products, prized for its ability to explore three-dimensional chemical space.[4][5]

This guide provides an in-depth exploration of the core chemical reactions involving this aldehyde, focusing on the causality behind experimental choices, detailed protocols, and the strategic implications for drug development and complex molecule synthesis. We will delve into reactions at the highly reactive aldehyde moiety and transformations involving the N-Boc protected pyrrolidine core.

Diagram: Overview of Reactivity

Caption: Core reactivity pathways for this compound.

Key Reactions at the Aldehyde Moiety

The terminal aldehyde group is the primary site of reactivity, serving as a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

Reductive Amination: Forging Critical C-N Bonds

Reductive amination is arguably one of the most powerful and widely used reactions for this substrate. It provides a direct route to secondary and tertiary amines, which are ubiquitous in pharmacologically active compounds. The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.

Mechanistic Insight: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent. Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the competitive reduction of the aldehyde to an alcohol. This selectivity obviates the need to pre-form and isolate the imine, enabling a convenient one-pot procedure.

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol: Synthesis of tert-Butyl 2-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add isopropylamine (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1-2 eq) can be added to catalyze iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target amine.[6]

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Alkene Synthesis

The Wittig reaction and its variants are indispensable for converting the aldehyde into an alkene, extending the carbon chain and introducing a C=C double bond.[7] This is crucial for accessing a wide range of molecular scaffolds.

Mechanistic Insight: The classical Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to an oxaphosphetane.[8] This four-membered ring then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[7][8] The HWE reaction, using a phosphonate ester, typically offers advantages such as easier removal of the phosphate byproduct and a strong preference for the formation of (E)-alkenes.

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. Stir the resulting bright yellow-orange mixture for 1 hour at 0 °C.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until complete, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, is purified by column chromatography.

Table 1: Comparison of Olefination Reagents

| Reagent Type | Typical Reagent | Key Features | Typical Product Geometry |

| Wittig (unstabilized) | R-CH₂-PPh₃⁺X⁻ + Strong Base | Highly reactive, sensitive to air/moisture | Z-alkene selectivity is common |

| Wittig (stabilized) | (EtO)₂C=O-CH₂-PPh₃⁺X⁻ | Less reactive, can be isolated | E-alkene selectivity is high |

| HWE | (EtO)₂P(O)-CH₂-R' + Weak Base | Milder conditions, water-soluble byproduct | Strong E-alkene selectivity |

Transformations of the Pyrrolidine Ring System

While the aldehyde is the more reactive handle, the N-Boc protected pyrrolidine ring offers crucial opportunities for late-stage functionalization, primarily after the removal of the protecting group.

N-Boc Deprotection: Unmasking the Nitrogen

The Boc group is stable under many reaction conditions but can be efficiently removed under acidic conditions to liberate the secondary amine.[9][10] This is a gateway step for subsequent N-alkylation, acylation, or coupling reactions.

Mechanistic Insight: The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid.[9] This leads to the fragmentation of the protonated intermediate into the highly stable tert-butyl cation, carbon dioxide, and the free amine, which is typically isolated as an acid salt (e.g., hydrochloride or trifluoroacetate).[9][10]

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Experimental Protocol: Deprotection using HCl in Dioxane

-

Setup: Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The progress is monitored by TLC or LC-MS. Often, the hydrochloride salt of the product precipitates from the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove impurities.[9]

-

Drying: Dry the resulting solid under vacuum to yield the pure amine hydrochloride salt.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Temperature | Work-up | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Basic aqueous wash | Common, effective, but TFA can be hard to remove.[9][10] |

| HCl (4M in Dioxane) | Dioxane / Ethyl Acetate | 0 °C to RT | Filtration or evaporation | Often yields a crystalline HCl salt.[9] |

| Oxalyl Chloride | Methanol | Room Temperature | Evaporation | A milder alternative for sensitive substrates.[11] |

| Aqueous Phosphoric Acid | Water / Co-solvent | Elevated Temp. | Neutralization | Greener conditions, suitable for some substrates.[11] |

Conclusion

This compound is a powerful and versatile intermediate. Its aldehyde functionality serves as a linchpin for key bond-forming reactions such as reductive amination and olefination, while the Boc-protected nitrogen provides a latent site for further diversification. A thorough understanding of these core reactions, the mechanistic principles that govern them, and the practical considerations for their execution is essential for any researcher aiming to leverage this scaffold in the design and synthesis of novel, biologically active molecules. The protocols and data presented herein offer a robust foundation for the successful application of this valuable synthetic tool.

References

- BenchChem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.

- National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.

- ResearchGate. (n.d.). Intramolecular α-alkylation of C(2)-linked pyrrolidine by catalytic....

- RSC Publishing. (2024, April 15). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted....

- ACS Publications. (n.d.). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry.

- Organic Syntheses. (n.d.). [- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg0NzuaWgBBBkjfJBja93VEskJMauA0W-S1zmKMLng34-EKjGttWoyElZJoIa2Qr8d9UrMFU33k4xOJUzGk5ShOkrpIeHAKQgQf_6whF1pwjNbQUyahUzboyjY2bi3YZbShw-TD5doJg==

- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.

- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....

- MDPI. (n.d.). A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection.

- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

ChemRxiv. (n.d.). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. Retrieved from [Link]

- ResearchGate. (n.d.). Cover Feature: tert‐Butyl 3‐Diazo‐2‐oxopyrrolidine‐1‐carboxylate – A New Reagent for Introduction of the 2‐Oxopyrrolidin‐3‐yl Motif via RhII‐Catalyzed X–H Insertion Reactions (Eur. J. Org. Chem. /2020).

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- BLDpharm. (n.d.). 170491-62-0|this compound.

- Ambeed. (n.d.). 170491-62-0|this compound.

- CymitQuimica. (n.d.). This compound.

- Kedrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. YouTube.

- Kedrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube.

- ChemicalBook. (n.d.). (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis.

Sources

- 1. 170491-62-0|this compound|BLD Pharm [bldpharm.com]

- 2. 170491-62-0|this compound| Ambeed [ambeed.com]

- 3. This compound [cymitquimica.com]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 15, 2026

Abstract

This compound (CAS No. 170491-62-0) is a pivotal chiral building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected pyrrolidine ring and a reactive aldehyde moiety, offers significant synthetic versatility.[1] However, these same functional groups introduce specific challenges related to solubility and stability that are critical for researchers to understand and manage. This technical guide provides a comprehensive analysis of the compound's solubility profile across a range of common laboratory solvents and delves into its primary degradation pathways. We present field-proven protocols for solubility assessment and stability monitoring, alongside authoritative recommendations for optimal storage and handling, ensuring the compound's integrity for successful research and development outcomes.

Molecular Architecture and its Influence on Physicochemical Properties

The behavior of this compound in a given chemical environment is a direct consequence of its two primary functional domains:

-

The N-Boc Group: The tert-butyloxycarbonyl group is a bulky, nonpolar moiety that significantly increases the lipophilicity of the parent pyrrolidine structure.[2] This characteristic is the primary driver of its solubility in organic solvents.

-

The 2-Oxoethyl (Aldehyde) Group: The aldehyde function introduces a polar, reactive site. While it contributes modestly to the molecule's overall polarity, its main impact is on chemical stability. Aldehydes are well-known to be susceptible to oxidation, polymerization, and other side reactions.

The interplay between the lipophilic Boc group and the polar aldehyde dictates the compound's solubility and defines its vulnerabilities.

Solubility Profile: A Practical Assessment

The introduction of a Boc group generally confers good solubility in a wide array of common organic solvents, a trend that holds for this compound.[2] The bulky tert-butyl component enhances solubility in nonpolar media, while the polar carbamate and aldehyde functionalities improve miscibility with polar aprotic solvents.[2]

Empirical Solubility Data

The following table summarizes the qualitative solubility of this compound at ambient temperature (approx. 20-25°C), based on typical behavior of analogous Boc-protected compounds.[2]

| Solvent | Polarity Index | Category | Expected Solubility | Rationale & Causality |

| Heptane / Hexane | 0.1 | Nonpolar | Sparingly Soluble / Insoluble | Insufficient polarity to effectively solvate the carbamate and aldehyde groups. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Soluble | Favorable van der Waals interactions with the lipophilic Boc group and pyrrolidine ring. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Very Soluble | Excellent solvent for a wide range of polarities; effectively solvates both domains of the molecule. |

| Diethyl Ether | 2.8 | Polar Aprotic | Very Soluble | Effectively solvates the lipophilic portions of the molecule. |

| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Very Soluble | Balances polarity and lipophilicity, making it an ideal solvent for extraction and chromatography. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Very Soluble | Similar to DCM and EtOAc in its ability to solvate the compound effectively. |

| Acetone | 5.1 | Polar Aprotic | Very Soluble | The ketone functionality interacts well with the aldehyde, and it is a good solvent for Boc-protected species. |

| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | Soluble | A polar solvent that can still accommodate the nonpolar Boc group. |

| Methanol (MeOH) | 5.1 | Polar Protic | Soluble | The polar hydroxyl group can solvate the carbamate and aldehyde, but the nonpolar alkyl chain is compatible with the Boc group. |

| Water | 10.2 | Polar Protic | Insoluble | The large, nonpolar Boc group dominates, leading to poor solvation in highly polar aqueous media. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Soluble | A highly polar solvent capable of dissolving a vast range of organic compounds. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a self-validating system for researchers to quickly assess solubility in any solvent of interest.

Objective: To qualitatively determine the solubility of this compound in a selected solvent.

Materials:

-

Target compound

-

Selection of analytical grade solvents

-

Small vials (e.g., 2 mL) with caps

-

Analytical balance

-

Vortex mixer

-

Spatula

Methodology:

-

Preparation: Weigh approximately 10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add 0.2 mL (200 µL) of the chosen solvent to the vial. This creates an initial concentration of ~50 mg/mL.

-

Agitation: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Visual Inspection: Observe the solution against a contrasting background.

-

Completely Clear Solution: The compound is considered "Very Soluble" (>50 mg/mL).

-

Undissolved Solid Remains: Proceed to the next step.

-

-

Dilution (if necessary): Add an additional 0.8 mL (800 µL) of the solvent for a total volume of 1.0 mL. This brings the concentration to 10 mg/mL.

-

Re-agitation: Vortex the mixture again for 1-2 minutes.

-

Final Inspection:

-

Completely Clear Solution: The compound is "Soluble" (10-50 mg/mL).

-

Some Solid Dissolved, Some Remains: The compound is "Sparingly Soluble" (1-10 mg/mL, estimated).

-

No Apparent Change in Solid Amount: The compound is "Insoluble" (<1 mg/mL).

-

-

Record: Document the observations for each solvent tested.[2]

Visualization: Solubility Screening Workflow

Caption: Workflow for qualitative solubility assessment.

Stability Profile and Degradation Pathways

The chemical integrity of this compound is contingent on mitigating reactions at its two labile sites. The requirement for cold-chain transportation by some suppliers is a strong indicator of its limited stability at ambient temperatures.[3]

Primary Degradation Pathways

-

Oxidation: The aldehyde group is highly susceptible to aerobic oxidation, converting it to the corresponding carboxylic acid: tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate. This is one of the most common failure modes for aldehydes and can occur simply upon exposure to air, a process that can be accelerated by light and trace metal impurities.

-

Acid-Catalyzed Deprotection: The N-Boc group is notoriously acid-labile.[4] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even sufficiently acidic conditions on silica gel during chromatography can rapidly cleave the Boc group, yielding the free secondary amine.[5][6] This unprotected intermediate can then participate in subsequent unwanted reactions.

-

Base-Mediated Reactions:

-

Epimerization: The proton on the carbon alpha to the aldehyde (the C2 position of the pyrrolidine ring) is acidic. In the presence of base, it can be abstracted to form an enolate intermediate. Reprotonation can occur from either face, leading to racemization of the chiral center.

-

Aldol Condensation: The enolate can also act as a nucleophile, attacking the aldehyde of another molecule. This leads to the formation of dimeric and oligomeric aldol adducts, which present as complex impurities.

-

Visualization: Potential Degradation Pathways```dot

Caption: Experimental workflow for a quantitative HPLC stability study.

Conclusion

This compound is a high-value synthetic intermediate whose utility is directly linked to its purity. While it exhibits excellent solubility in a broad range of common organic solvents, its chemical stability is a significant concern that demands rigorous attention. The primary liabilities—the susceptibility of the aldehyde to oxidation and the acid-lability of the N-Boc protecting group—necessitate stringent storage and handling protocols. By implementing the recommendations and analytical methods detailed in this guide, researchers can ensure the integrity of this reagent, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

References

- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem Technical Support.

- BenchChem. This compound | 170491-62-0. BenchChem Product Page.

- Sigma-Aldrich. BOC-ON Technical Information Bulletin. Sigma-Aldrich.

- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.

- BLDpharm. 170491-62-0|this compound. BLDpharm Product Page.

-

Chobanian, H. R., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules (2007). Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Scribd. Application Note - N-Boc Deprotection. Scribd. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 170491-62-0|this compound|BLD Pharm [bldpharm.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

Commercial suppliers of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Procurement of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Abstract

This compound, a key chiral building block in modern medicinal chemistry, demands stringent quality control for its successful application in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive framework for the evaluation and selection of commercial suppliers, ensuring the procurement of high-purity material suitable for sensitive downstream applications. We will delve into the critical aspects of supplier vetting, quality control parameters, and the interpretation of analytical documentation. Furthermore, this guide will present a comparative analysis of prominent suppliers and outline a robust protocol for in-house quality verification.

Introduction: The Significance of this compound in Drug Discovery

This compound is a versatile chiral intermediate widely employed in the synthesis of a variety of pharmacologically active molecules. Its pyrrolidine core, coupled with a reactive aldehyde functionality, makes it an ideal starting material for the construction of complex heterocyclic systems. Notably, this compound serves as a crucial precursor for the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of drugs used in the management of type 2 diabetes. The stereochemical integrity and purity of this building block are paramount, as any impurities can lead to the formation of undesired side products, complicating purification and potentially compromising the efficacy and safety of the final drug substance.

The Supplier Landscape: Navigating the Market

The commercial availability of this compound is extensive, with a multitude of suppliers ranging from large-scale manufacturers to smaller, specialized chemical providers. This diverse landscape necessitates a systematic approach to supplier selection, moving beyond simple cost considerations to a holistic evaluation of quality, reliability, and technical support.

A preliminary search reveals a number of prominent suppliers in the fine chemical space. These include, but are not limited to:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Combi-Blocks

-

Carbosynth

-

Anichem

It is crucial to recognize that the actual manufacturer of the compound may not always be the company from which it is purchased. Many suppliers operate as distributors, and understanding the complete supply chain can be vital for ensuring consistency and traceability.

Critical Parameters for Supplier Evaluation

A robust supplier evaluation process is the cornerstone of a reliable supply chain for critical reagents. The following parameters should be meticulously assessed:

3.1. Documentation and Transparency

A reputable supplier will readily provide comprehensive documentation for their products. This includes:

-

Certificate of Analysis (CoA): The CoA is a critical document that provides lot-specific data on the purity and physical properties of the compound. A detailed CoA should include the analytical methods used for each parameter, the specifications, and the actual test results.

-

Safety Data Sheet (SDS): The SDS contains essential information regarding the hazards, handling, storage, and disposal of the chemical.

-

Statement of Origin: For cGMP (current Good Manufacturing Practice) applications, a statement of origin may be required to trace the starting materials and manufacturing location.

3.2. Purity and Impurity Profile